molecular formula C12H11ClN4O2 B1430138 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide CAS No. 1024604-99-6

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

Cat. No.: B1430138
CAS No.: 1024604-99-6
M. Wt: 278.69 g/mol
InChI Key: DLTVTTAJIDHOAZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyethyl group attached to a pyridine ring at the 2nd position, and a carboxamide group at the 3rd position of the pyridazine ring

Preparation Methods

The synthesis of 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 6-chloropyridazine with 3-pyridinecarboxaldehyde in the presence of a base to form an intermediate compound.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.

    Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to yield the target compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    6-chloro-N-(2-hydroxy-2-(pyridin-4-yl)ethyl)pyridazine-3-carboxamide: The position of the pyridine ring is different, which may influence its binding affinity and selectivity for molecular targets.

    6-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)pyridazine-3-carboxamide: Similar structure but with the pyridine ring at a different position, potentially altering its pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVTTAJIDHOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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